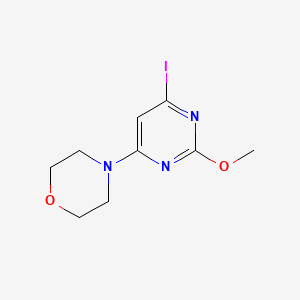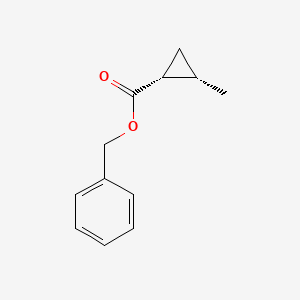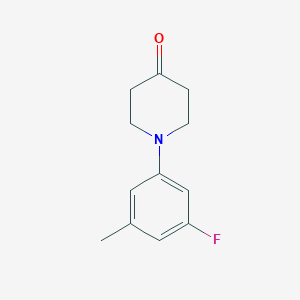
1-(3-Fluoro-5-methylphenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing heterocycle that is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be achieved through several routes. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including nucleophilic substitution and cyclization . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or alter the function of receptors in the nervous system . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(3-Chloro-5-methylphenyl)piperidin-4-one: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
1-(3-Fluoro-5-ethylphenyl)piperidin-4-one: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties.
1-(3-Fluoro-5-methylphenyl)piperidine: Lacks the ketone group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14FNO |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-4-2-12(15)3-5-14/h6-8H,2-5H2,1H3 |
Clave InChI |
IPVOQOHYMFLGHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine](/img/structure/B13043853.png)

![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)
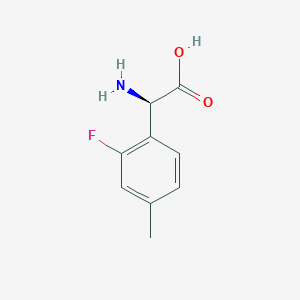
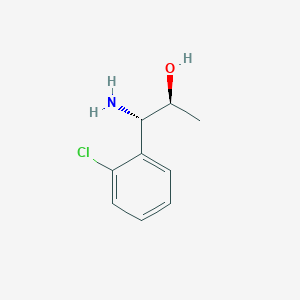

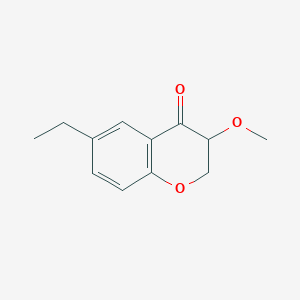
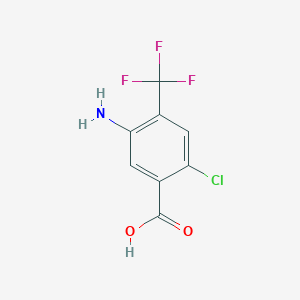
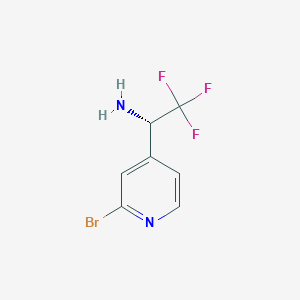
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
